molecular formula C46H62N4O11 B11926869 [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate

Cat. No.: B11926869
M. Wt: 847.0 g/mol
InChI Key: AZFBLLCNOQPJGJ-NYGPAKPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rifabutin is a bactericidal antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex infections. It belongs to the rifamycin family of antibiotics and works by inhibiting DNA-dependent RNA polymerase in bacteria, thereby blocking RNA synthesis and leading to bacterial cell death .

Chemical Reactions Analysis

Types of Reactions

Rifabutin undergoes various chemical reactions, including:

    Oxidation: Rifabutin is stable under oxidative conditions.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: Rifabutin can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the rifabutin molecule .

Scientific Research Applications

Rifabutin has a wide range of scientific research applications:

Mechanism of Action

Rifabutin exerts its effects by inhibiting DNA-dependent RNA polymerase in bacteria. This enzyme is crucial for the synthesis of RNA, and its inhibition leads to the suppression of RNA synthesis and subsequent bacterial cell death. Rifabutin specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it highly effective against bacterial infections .

Comparison with Similar Compounds

Rifabutin is often compared with other rifamycin antibiotics, such as rifampin and rifapentine. While all these compounds share a similar mechanism of action, rifabutin is unique in its pharmacokinetic properties and spectrum of activity:

Rifabutin is particularly valuable for patients who cannot tolerate rifampin, such as those on antiretroviral therapy for HIV/AIDS .

Conclusion

Rifabutin is a versatile and potent antibiotic with significant applications in the treatment of tuberculosis and Mycobacterium avium complex infections. Its unique properties and mechanisms make it an essential tool in both clinical and research settings.

Properties

Molecular Formula

C46H62N4O11

Molecular Weight

847.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14+/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1

InChI Key

AZFBLLCNOQPJGJ-NYGPAKPVSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C

Origin of Product

United States

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